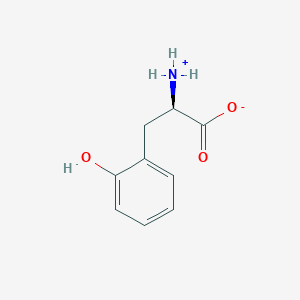

2-Hydroxy-D-Phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020327 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24008-77-3 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Presence of 2-Hydroxy-D-Phenylalanine in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-D-phenylalanine, also known as D-o-tyrosine, is a D-amino acid, an enantiomer of the more common L-o-tyrosine. While L-amino acids are the fundamental building blocks of proteins, the presence and roles of D-amino acids in biological systems have long been a subject of intense scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound, delving into its potential biosynthetic origins, analytical methodologies for its detection and quantification, and a discussion of its known biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development who are interested in the expanding world of D-amino acids.

Natural Occurrence of this compound

The natural occurrence of this compound is not as widespread or well-documented as its L-counterpart or other proteinogenic amino acids. However, emerging research indicates its presence in specific biological contexts, often associated with microbial activity and conditions of oxidative stress.

Occurrence in Fermented Foods

Fermented foods and beverages are significant sources of various D-amino acids, which are primarily produced by microorganisms during the fermentation process. While comprehensive quantitative data for this compound in a wide range of fermented products remains limited, studies analyzing the D-amino acid profiles of these foods provide a strong indication of its potential presence. For instance, detailed analyses of fermented products like black vinegar, processed cheese, and fish sauce (nam pla) have revealed the existence of a variety of D-amino acids[1][2]. The microorganisms involved in fermentation possess enzymes such as racemases that can convert L-amino acids to their D-enantiomers[3][4][5].

Formation through Oxidative Stress

An important non-enzymatic pathway for the formation of 2-hydroxyphenylalanine (o-tyrosine) is through the free-radical hydroxylation of phenylalanine under conditions of oxidative stress[6][7][8][9]. When biological systems are subjected to an excess of reactive oxygen species (ROS), the aromatic ring of phenylalanine can be non-enzymatically hydroxylated at the ortho, meta, and para positions. While this process generates L-o-tyrosine, the potential for subsequent racemization or the direct formation of D-o-tyrosine under these conditions cannot be ruled out, particularly in environments with high microbial activity or in aged proteins.

Quantitative Data

Obtaining precise quantitative data for this compound in natural sources is challenging due to its typically low abundance and the analytical complexities of separating it from other isomers. The following table summarizes the concentrations of various D-amino acids found in selected fermented products, highlighting the potential for this compound to be present in similar matrices.

| Fermented Product | D-Amino Acid | Concentration | % D-Enantiomer | Reference |

| Black Vinegar | D-Alanine | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] |

| D-Aspartic Acid | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |

| D-Glutamic Acid | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |

| D-Leucine | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |

| D-Proline | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |

| D-Serine | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |

| Processed Cheese | D-Alanine | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] |

| D-Aspartic Acid | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |

| D-Glutamic Acid | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |

| D-Leucine | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |

| D-Proline | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |

| D-Serine | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |

| Nam Pla (Fish Sauce) | D-Alanine | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] |

| D-Aspartic Acid | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |

| D-Glutamic Acid | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |

| D-Leucine | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |

| D-Proline | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |

| D-Serine | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] |

Note: Data for this compound is not explicitly provided in the cited sources but the presence of other D-amino acids in these matrices suggests it may also be present in trace amounts.

Biosynthesis and Formation Pathways

The precise biosynthetic pathway of this compound in organisms is not yet fully elucidated. However, two primary routes are hypothesized: enzymatic synthesis by microorganisms and non-enzymatic formation via oxidative stress.

Microbial Biosynthesis

Microorganisms are known to produce a wide array of D-amino acids through the action of racemase enzymes[3][4][5]. These enzymes catalyze the interconversion of L- and D-enantiomers of amino acids. It is plausible that certain microorganisms possess a racemase capable of acting on L-o-tyrosine or a related precursor to produce this compound.

Formation via Oxidative Stress

As previously mentioned, the non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals is a known source of o-tyrosine[6][7][8][9]. This reaction is a hallmark of oxidative stress in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Chiral Amino Acids in Various Fermented Products Using a Two-Dimensional HPLC-MS/MS System [jstage.jst.go.jp]

- 3. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bacterial synthesis of d-amino acids - ProQuest [proquest.com]

- 6. Tyrosine - Wikipedia [en.wikipedia.org]

- 7. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of D-Tyrosine and o-Tyrosine

Introduction

Tyrosine, a non-essential amino acid, is a fundamental building block of proteins and a precursor to a variety of crucial biomolecules, including neurotransmitters and hormones. First isolated in 1846 from casein by German chemist Justus von Liebig, the commonly known form is L-p-tyrosine (L-para-tyrosine). However, other isomers exist that are gaining increasing attention in the scientific community for their roles in physiology and pathology. This guide provides a comprehensive overview of two of these less common isomers: D-tyrosine, the D-enantiomer of tyrosine, and o-tyrosine (ortho-tyrosine), a positional isomer.

This document will delve into the discovery, history, synthesis, and biological significance of D-tyrosine and o-tyrosine, with a focus on providing researchers, scientists, and drug development professionals with a detailed technical resource.

D-Tyrosine: The Dextrorotatory Enantiomer

D-tyrosine is the stereoisomer of the more common L-tyrosine, differing in the spatial arrangement of the groups around the alpha-carbon. While L-amino acids are the primary constituents of proteins in eukaryotes, D-amino acids are found in nature, particularly in bacteria, and are increasingly being explored for their unique biological activities.

Discovery and History

The groundwork for understanding amino acid isomers was laid in the late 19th and early 20th centuries. While L-tyrosine was discovered in 1846, the specific characterization of D-tyrosine and its differentiation from its L-enantiomer came later with the advancement of techniques in stereochemistry and chromatography in the mid-20th century. Initially considered a synthetic or unnatural amino acid, D-tyrosine has since been identified in various natural sources, including certain bacteria. Its primary historical significance in research has been as a tool to study stereospecificity in biological processes and as a building block for synthetic peptides with altered properties.

Synthesis and Detection of D-Tyrosine

This protocol outlines a method for the preparation of D-tyrosine from N-acetyl-DL-tyrosine using a D-acylase enzyme.

Materials:

-

DL-tyrosine

-

Acetic anhydride

-

Acetic acid

-

Deionized water

-

Immobilized D-acylase

-

Alkali solution (e.g., NaOH) for pH adjustment

-

Decolorizing agent (e.g., activated carbon)

Procedure:

-

Synthesis of N-acetyl-DL-tyrosine:

-

Dissolve DL-tyrosine and acetic acid in deionized water.

-

Add acetic anhydride to the solution.

-

Stir the mixture at 50-60°C for 4-5 hours.

-

Recover unreacted acetic acid by distillation.

-

Cool the solution to room temperature and then in an ice water bath for 1.5 hours.

-

Collect the precipitated N-acetyl-DL-tyrosine by filtration, followed by washing and drying.

-

-

Enzymatic Resolution:

-

Prepare a 0.5-1.0 mol/L solution of N-acetyl-DL-tyrosine in deionized water.

-

Adjust the pH of the solution to 7-8 with an alkali solution.

-

Filter the solution.

-

Pass the N-acetyl-DL-tyrosine solution through an enzyme column containing immobilized D-acylase at 40-60°C. The reaction time is typically 5-8 hours.

-

-

Purification of D-tyrosine:

-

Elute the reaction solution from the column.

-

Decolorize the eluate with a decolorizing agent at 80-90°C.

-

Filter the solution.

-

Concentrate the filtrate, then cool to crystallize D-tyrosine.

-

Rinse the crystals with a small amount of deionized water and dry to obtain pure D-tyrosine.

-

Biological and Physiological Roles of D-Tyrosine

Unlike L-tyrosine, D-tyrosine is not incorporated into proteins during ribosomal synthesis in eukaryotes. However, it exhibits distinct biological activities, particularly in microorganisms.

D-tyrosine has been shown to inhibit biofilm formation in various bacteria, including Pseudomonas aeruginosa and Bacillus subtilis. It can also trigger the disassembly of existing biofilms. This effect is observed at concentrations as low as 5 nM. The mechanism is thought to involve the inhibition of bacterial adhesion and may be species-specific, affecting the production of extracellular polymeric substances (EPS).

| Parameter | Value | Organism/System | Reference |

| Biofilm Inhibition (Effective Concentration) | 5 nM | Pseudomonas aeruginosa, Bacillus subtilis |

Signaling Pathways Involving D-Tyrosine

Currently, the specific signaling pathways in eukaryotic cells that are directly modulated by D-tyrosine are not well-elucidated. Research has primarily focused on its effects on bacteria. The mechanism of biofilm inhibition by D-tyrosine is an active area of investigation, and it is hypothesized to interfere with bacterial signaling processes that regulate biofilm formation.

o-Tyrosine: A Marker of Oxidative Stress

o-Tyrosine (ortho-tyrosine or 2-hydroxyphenylalanine) is a positional isomer of tyrosine where the hydroxyl group is on the ortho position of the phenyl ring. It is not a proteinogenic amino acid and is primarily formed endogenously through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.

Discovery and History

The discovery of o-tyrosine is intrinsically linked to the study of oxidative stress. In the latter half of the 20th century, as the damaging effects of reactive oxygen species (ROS) on biological macromolecules became apparent, scientists began searching for stable biomarkers of this damage. o-Tyrosine, along with its isomer m-tyrosine, was identified as a product of free radical-mediated damage to phenylalanine. Its presence in tissues and biological fluids is now widely accepted as a reliable indicator of in vivo oxidative stress.

Synthesis and Detection of o-Tyrosine

This protocol provides a general framework for the analysis of o-tyrosine in human plasma.

Materials:

-

Human plasma samples

-

Internal standard (e.g., a stable isotope-labeled o-tyrosine)

-

Perchloric acid or other protein precipitation agent

-

HPLC system with an electrochemical detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of phosphate buffer, EDTA, and an organic modifier like acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples.

-

To a known volume of plasma, add the internal standard.

-

Precipitate proteins by adding an equal volume of ice-cold perchloric acid.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

-

HPLC-ECD Analysis:

-

Inject the filtered supernatant into the HPLC system.

-

Separate the analytes on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.

-

Detect o-tyrosine and the internal standard using an electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Integrate the peak areas of o-tyrosine and the internal standard.

-

Calculate the concentration of o-tyrosine in the plasma sample by comparing the peak area ratio of o-tyrosine to the internal standard against a standard curve.

-

Biological and Physiological Roles of o-Tyrosine

o-Tyrosine is not merely a passive biomarker of oxidative stress; it has been shown to exert its own biological effects, often detrimental.

o-Tyrosine can be mistakenly incorporated into proteins in place of L-tyrosine, leading to altered protein structure and function. This can disrupt normal cellular signaling. For instance, o-tyrosine has been shown to interfere with insulin signaling by impairing the phosphorylation of endothelial nitric oxide synthase (eNOS). It has also been implicated in the disruption of MAPK/ERK and STAT signaling pathways, which are crucial for cell proliferation and survival.

| Parameter | Condition | Value | Reference |

| Plasma o-Tyrosine | Healthy Controls | Varies by study | |

| Patients on renal replacement therapy | Elevated | ||

| Urinary o-Tyrosine/p-Tyrosine Ratio | Healthy Controls | Baseline | |

| After SGLT-2 inhibition in diabetic patients | Significantly reduced | ||

| Cerebrospinal Fluid o-Tyrosine | Healthy neonates | 8.7 +/- 2.6 nM | |

| Infants with ischemic encephalopathy | 20.6 +/- 18.6 nM |

Signaling Pathways Affected by o-Tyrosine

o-Tyrosine can impair insulin-induced vascular relaxation. This is thought to occur, at least in part, by reducing the phosphorylation of eNOS at Ser1177, a key step in the insulin signaling pathway in endothelial cells.

Studies have shown that m-tyrosine, and to a lesser extent o-tyrosine, can reduce the levels of phosphorylated ERK1/2 and STAT3 in lymphoma cells, thereby inhibiting cell proliferation. This suggests a potential role for these isomers in modulating cancer cell growth.

Conclusion

D-tyrosine and o-tyrosine, once considered mere chemical curiosities, are now recognized for their distinct and significant biological roles. D-tyrosine's ability to modulate bacterial biofilm formation opens up new avenues for antimicrobial strategies. o-Tyrosine serves as a crucial biomarker for oxidative stress and is an active participant in the pathophysiology of various diseases by interfering with critical cellular signaling pathways. Further research into these less common tyrosine isomers is essential for a more complete understanding of amino acid metabolism and its implications for human health and disease. This guide provides a foundational resource for scientists and clinicians working in this expanding field.

The Enigmatic Biosynthesis of 2-Hydroxy-D-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-D-phenylalanine, also known as D-ortho-tyrosine, is a non-canonical amino acid of significant interest in various fields, including pharmacology and drug development. Its D-configuration confers resistance to proteolytic degradation, making it a valuable component in the design of stable peptide-based therapeutics. However, unlike its proteinogenic counterpart, L-phenylalanine, the biosynthetic pathway for this compound is not well-established as a primary metabolic route in most organisms. This technical guide synthesizes the current understanding of its potential formation, drawing upon analogous enzymatic reactions and non-enzymatic processes. The pathway is likely a multi-step process involving the ortho-hydroxylation of a phenylalanine precursor followed by a stereochemical inversion to the D-enantiomer.

A Hypothesized Biosynthetic Pathway

The formation of this compound in biological systems is likely not a result of a single, dedicated enzymatic pathway. Instead, it is hypothesized to occur through a combination of non-enzymatic and enzymatic reactions. The two key transformations are the hydroxylation of the phenyl ring at the ortho position and the conversion of the amino acid from the L- to the D-enantiomer.

Step 1: Ortho-Hydroxylation of L-Phenylalanine

The primary route for the hydroxylation of L-phenylalanine in many organisms is catalyzed by phenylalanine hydroxylase (PAH), which specifically adds a hydroxyl group at the para-position to form L-tyrosine (4-hydroxyphenylalanine).[1][2][3] The formation of 2-hydroxy-L-phenylalanine (L-o-tyrosine) is more commonly associated with non-enzymatic processes.

Under conditions of oxidative stress, reactive oxygen species can lead to the non-enzymatic free-radical hydroxylation of L-phenylalanine, resulting in the formation of ortho, meta, and para isomers of tyrosine.[4] While less common, the possibility of an uncharacterized or promiscuous enzymatic activity from a different hydroxylase cannot be entirely ruled out, particularly within the vast metabolic diversity of microorganisms.

Step 2: Stereochemical Inversion to the D-Enantiomer

Once 2-hydroxy-L-phenylalanine is formed, there are two primary enzymatic routes for its conversion to this compound:

-

Direct Racemization: An amino acid racemase could directly interconvert 2-hydroxy-L-phenylalanine and this compound. Phenylalanine racemase is a known enzyme that catalyzes the racemization of phenylalanine.[5] It is plausible that a racemase with broad substrate specificity could also act on hydroxylated derivatives of phenylalanine.

-

Transamination and Reductive Amination: A more indirect route involves the action of a D-amino acid aminotransferase. This would involve the initial deamination of 2-hydroxy-L-phenylalanine to its corresponding α-keto acid, 2-hydroxy-phenylpyruvic acid. Subsequently, a D-amino acid aminotransferase could catalyze the stereospecific amination of this α-keto acid to yield this compound.[6]

The following diagram illustrates the hypothesized pathways:

Quantitative Data

Due to the lack of a well-defined natural biosynthetic pathway, specific quantitative data for the synthesis of this compound is limited. The following tables provide data for related, well-characterized enzymes that are relevant to the hypothesized pathway.

Table 1: Kinetic Parameters of Phenylalanine Hydroxylase (PAH)

| Substrate | Km (µM) | kcat (s-1) | Source |

| L-Phenylalanine | 100 - 300 | 5 - 10 | [1][2] |

| Tetrahydrobiopterin (BH4) | 20 - 70 | 5 - 10 | [1][2] |

Table 2: Substrate Specificity of a D-Amino Acid Aminotransferase from Bacillus sp.

| D-Amino Acid Substrate | Relative Activity (%) |

| D-Alanine | 100 |

| D-Glutamate | 85 |

| D-Aspartate | 70 |

| D-α-Aminobutyrate | 110 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the hypothesized biosynthetic pathway for this compound.

Protocol 1: Phenylalanine Hydroxylase Activity Assay

This protocol is for determining the para-hydroxylating activity of PAH, which is crucial for understanding the primary metabolic fate of L-phenylalanine.

Experimental Workflow:

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.0), 1 mM L-phenylalanine, 100 µg/mL catalase, and 10 µM ferrous ammonium sulfate.

-

Enzyme Addition: Add the purified PAH enzyme to the reaction mixture.

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding tetrahydrobiopterin (BH4) to a final concentration of 100 µM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 1 M perchloric acid.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for the formation of L-tyrosine using reverse-phase HPLC with fluorescence detection (excitation at 275 nm, emission at 305 nm).

Protocol 2: Amino Acid Racemase Activity Assay (HPLC-based)

This protocol is designed to detect the conversion of an L-amino acid to its D-enantiomer.

Experimental Workflow:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 50 mM Tris-HCl buffer (pH 8.0), 10 mM of the L-amino acid substrate (e.g., 2-hydroxy-L-phenylalanine), and the purified racemase enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Quenching: Terminate the reaction by adding an equal volume of 1 M HCl.

-

Derivatization:

-

Neutralize the sample with NaOH.

-

Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and incubate at 40°C for 1 hour.

-

-

Analysis: Analyze the derivatized amino acids by reverse-phase HPLC with UV detection. The diastereomeric derivatives of the D- and L-amino acids will have different retention times, allowing for their separation and quantification.

Protocol 3: D-Amino Acid Aminotransferase Purification

This is a general protocol for the purification of a D-amino acid aminotransferase, which can be adapted based on the specific properties of the enzyme.

Purification Workflow:

Methodology:

-

Cell Lysis: Resuspend bacterial cells expressing the D-amino acid aminotransferase in a suitable buffer and lyse by sonication or French press.

-

Clarification: Centrifuge the lysate to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the protein from the supernatant using ammonium sulfate.

-

Dialysis: Dialyze the resuspended protein pellet against a low-salt buffer.

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions to a size-exclusion column (e.g., Sephacryl S-200).

-

-

Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

Conclusion

The biosynthesis of this compound is not a straightforward, linear pathway but rather a confluence of non-specific chemical and enzymatic reactions. For researchers and drug developers, understanding these potential routes is crucial for both in vivo and in vitro production of this valuable non-canonical amino acid. While the direct ortho-hydroxylation of phenylalanine appears to be primarily a non-enzymatic event driven by oxidative stress, the subsequent stereochemical inversion to the D-form can likely be achieved through the action of amino acid racemases or D-amino acid aminotransferases. Further research into enzymes with broad substrate specificities from diverse microbial sources may yet uncover a more direct and efficient biosynthetic route. The experimental protocols provided herein offer a foundation for investigating these hypothesized pathways and for the potential development of novel biocatalytic systems for the production of this compound.

References

- 1. Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Tyrosine - Wikipedia [en.wikipedia.org]

- 5. Phenylalanine racemase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

The Biological Role of D-o-Tyrosine in Human Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-o-Tyrosine, a structural isomer of the proteinogenic amino acid L-tyrosine, has emerged as a significant biomarker of oxidative stress in human metabolism. Unlike its L-isomer, which serves as a crucial precursor for neurotransmitters, hormones, and proteins, D-o-Tyrosine is primarily formed non-enzymatically through the hydroxylation of D-phenylalanine by hydroxyl radicals. This guide provides a comprehensive technical overview of the current understanding of D-o-Tyrosine's biological significance, focusing on its formation, its role as a biomarker in various pathologies, and the analytical methods for its detection and quantification. While a specific metabolic or signaling role for D-o-Tyrosine has not been identified, its presence and concentration in biological fluids and tissues offer a valuable window into the systemic or localized burden of oxidative damage.

Introduction

In the landscape of human metabolism, the stereochemistry of amino acids plays a pivotal role in their biological function. L-amino acids are the canonical building blocks of proteins and precursors for a vast array of metabolic pathways. Their D-isomers, while less common, are increasingly recognized for their unique physiological and pathological significance. D-o-Tyrosine (D-2-hydroxyphenylalanine) is one such D-amino acid that has garnered attention not for its direct participation in metabolic pathways, but as an indicator of cellular damage.

This technical guide will delve into the known aspects of D-o-Tyrosine in human metabolism, with a focus on:

-

Formation: The non-enzymatic origins of D-o-Tyrosine from D-phenylalanine under conditions of oxidative stress.

-

Biological Significance: Its established role as a biomarker for oxidative stress in a range of human diseases.

-

Metabolic Fate: The current understanding of its absorption, distribution, and excretion.

-

Analytical Methodologies: Detailed protocols for the sensitive and specific quantification of D-o-Tyrosine in biological matrices.

Formation of D-o-Tyrosine: A Non-Enzymatic Process

The presence of D-o-Tyrosine in human tissues and fluids is not a result of direct dietary intake or enzymatic synthesis. Instead, its formation is intrinsically linked to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.

The primary pathway for D-o-Tyrosine formation is the non-enzymatic hydroxylation of D-phenylalanine by highly reactive hydroxyl radicals (•OH).[1] While L-phenylalanine can be enzymatically converted to L-tyrosine by phenylalanine hydroxylase, D-phenylalanine is not a substrate for this enzyme.[1] Therefore, the presence of D-tyrosine isomers, including D-o-Tyrosine, is a specific indicator of non-enzymatic, free radical-mediated damage.

Figure 1: Non-enzymatic formation of D-o-Tyrosine from D-Phenylalanine under oxidative stress.

Biological Significance: A Biomarker of Oxidative Stress

The primary and currently accepted biological role of D-o-Tyrosine is that of a biomarker for oxidative stress. Its accumulation in biological fluids and tissues reflects an increased burden of free radical damage and has been associated with a variety of pathological conditions.

Neurological Disorders

Elevated levels of oxidized tyrosine products have been linked to neurodegenerative diseases. While specific data for D-o-Tyrosine is often grouped with other isomers, the general principle of increased phenylalanine hydroxylation products as markers of oxidative stress in neurological conditions is well-established. For instance, studies have shown that higher baseline serum concentrations of tyrosine are associated with better cognitive performance in patients with Lewy body dementia, suggesting a complex interplay of tyrosine metabolism in neurodegeneration.[2]

Other Pathologies

Increased urinary excretion of o-Tyrosine has been observed in various conditions associated with heightened oxidative stress, such as in resuscitated newborn piglets where levels correlated with the increase in oxygen supply during resuscitation.[3] This suggests that D-o-Tyrosine could serve as a sensitive marker for acute oxidative events.

Metabolic Fate of D-o-Tyrosine

The metabolic fate of D-o-Tyrosine in the human body is not well-characterized, and there is no evidence to suggest it is incorporated into proteins or participates in major metabolic pathways.

Absorption and Distribution

As a non-native amino acid, the mechanisms of D-o-Tyrosine's absorption from the gut and its transport across cellular membranes are not fully understood. It is likely that it utilizes general amino acid transporters with low affinity.

Metabolism and Excretion

Current evidence suggests that D-o-Tyrosine is primarily cleared from the body through renal excretion.[1] Studies on L-tyrosine show that only a small fraction of an administered dose is excreted unchanged in the urine, suggesting efficient metabolic utilization.[4] In contrast, the lack of known metabolic pathways for D-o-Tyrosine implies that a larger proportion of it would be excreted. The renal clearance of D-o-Tyrosine is likely a combination of glomerular filtration and potentially some tubular secretion.[5]

Quantitative Data

Quantitative data for D-o-Tyrosine is often reported in conjunction with its meta- and para-isomers. The table below summarizes available data on tyrosine isomer levels in human biological fluids. It is important to note that concentrations can vary significantly based on the analytical method used, the population studied, and the presence of underlying disease.

| Analyte | Matrix | Condition | Concentration Range | Reference |

| o-Tyrosine/Phenylalanine Ratio | Urine | Resuscitated Newborn Piglets (FiO2: 21% vs. 100%) | 19.07 vs. 148.7 µmol/L / µmol/L x 100 | [3] |

| Tyrosine | Urine (Healthy) | Normal | 11 - 135 µmol/g creatinine | [6] |

| Tyrosine | Urine (Cancer patients) | Cancer | > 2.30 µg/10 µl | [7] |

| Tyrosine | Plasma (Healthy, Fasting) | Normal | 45 - 105 µmol/L | [8] |

Experimental Protocols

The accurate quantification of D-o-Tyrosine in biological samples is crucial for its validation and use as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Quantification of D-o-Tyrosine in Human Plasma by HPLC-MS/MS

This protocol provides a general framework for the analysis of D-o-Tyrosine. Specific parameters may need to be optimized based on the instrumentation and specific matrix.

Objective: To quantify the concentration of D-o-Tyrosine in human plasma.

Principle: D-o-Tyrosine is separated from other plasma components by reversed-phase HPLC and detected by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. An isotopically labeled internal standard is used for accurate quantification.

Materials:

-

Human plasma samples

-

D-o-Tyrosine standard

-

Isotopically labeled D-o-Tyrosine (e.g., D-o-Tyrosine-d3) as internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or tubes

-

Centrifuge

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[9]

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

-

Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.[9]

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).[9]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

D-o-Tyrosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of the standard).

-

Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of the standard).

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.

-

Data Analysis:

-

Construct a calibration curve using known concentrations of D-o-Tyrosine standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the peak area ratio of the analyte to the internal standard for both standards and samples.

-

Determine the concentration of D-o-Tyrosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Figure 2: Experimental workflow for the quantification of D-o-Tyrosine in plasma by HPLC-MS/MS.

Signaling Pathways and Logical Relationships

Currently, there is no evidence to suggest that D-o-Tyrosine actively participates in or modulates any known signaling pathways in human cells. Its biological significance appears to be passive, serving as an indicator of upstream oxidative events rather than an active signaling molecule itself. The logical relationship is therefore one of cause and effect, where oxidative stress leads to the formation of D-o-Tyrosine.

Figure 3: Logical relationship of D-o-Tyrosine formation as a consequence of oxidative stress.

Conclusion and Future Directions

Future research in this area should focus on:

-

Elucidating the complete metabolic fate of D-o-Tyrosine: While renal excretion is the presumed primary route of elimination, further studies are needed to confirm this and investigate any potential minor metabolic modifications.

-

Investigating potential subtle biological effects: Although no major role has been identified, high concentrations of D-o-Tyrosine in specific cellular compartments could potentially have subtle, yet uncharacterized, effects on cellular function.

-

Standardizing analytical methodologies: The development of standardized and validated high-throughput assays for D-o-Tyrosine and other oxidative stress markers will be crucial for its broader application in clinical diagnostics and drug development.

-

Exploring its utility in clinical trials: As a sensitive marker of oxidative stress, D-o-Tyrosine could be a valuable endpoint in clinical trials evaluating the efficacy of antioxidant therapies.

By further exploring these avenues, the scientific community can fully harness the potential of D-o-Tyrosine as a tool to understand, diagnose, and potentially treat conditions associated with oxidative stress.

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Serum tyrosine is associated with better cognition in Lewy body dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Tyrosine on Parkinson's Disease: A Randomized, Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Renal Clearance – Pharmacokinetics [sepia2.unil.ch]

- 6. Tyrosine (Urine) - Amino Acids Analysis - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. carcireagent.com [carcireagent.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Chemical and Physical Properties of 2-Hydroxy-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-D-phenylalanine, also known as D-o-tyrosine, is a non-proteinogenic amino acid and an isomer of the more common L-tyrosine. Its unique structural and stereochemical properties make it a compound of interest in various fields of chemical and biological research, including drug development and metabolomics. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological significance. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental and biological pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is an aromatic amino acid characterized by a hydroxyl group at the ortho position of the phenyl ring. This seemingly minor structural variation from its para-isomer, L-tyrosine, can significantly influence its chemical reactivity, physical characteristics, and biological activity.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | N/A |

| Synonyms | D-o-Tyrosine, (+)-o-Tyrosine, D-o-Hydroxyphenylalanine | [1] |

| CAS Number | 24008-77-3 | N/A |

| Molecular Formula | C₉H₁₁NO₃ | N/A |

| Molecular Weight | 181.19 g/mol | N/A |

| Canonical SMILES | C1=CC=C(C(=C1)C--INVALID-LINK--N)O | N/A |

| InChI Key | WRFPVMFCRNYQNR-SSDOTTSWSA-N | N/A |

Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Melting Point | 256 °C (decomposes) | [2][3] |

| Boiling Point (Predicted) | 369.0 ± 32.0 °C at 760 mmHg | [3] |

| pKa (Predicted) | 2.31 ± 0.10 | [4][5] |

| Solubility | Slightly soluble in aqueous acid and DMSO. | [5] |

| Appearance | White to off-white solid. | [6] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for the study of this compound. This section outlines key analytical and purification protocols.

Analytical Methods

2.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of amino acids and their derivatives.

-

Method: Reversed-phase HPLC with UV detection is commonly employed.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile) is often effective.

-

Detection: UV detection at 215 nm is suitable for phenylalanine derivatives.

-

Sample Preparation: Plasma or other biological samples require a protein precipitation step, for example, with sulfosalicylic acid, followed by centrifugation.

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of this compound.

-

Ionization: Electrospray ionization (ESI) is a common technique.

-

Analysis: Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced selectivity.

-

Derivatization: Derivatization with reagents like phenyl isothiocyanate (PITC) can improve ionization efficiency and chromatographic separation, though it adds complexity to sample preparation.

Purification Methods

Purification of this compound from reaction mixtures or biological extracts is critical for obtaining a pure compound for further studies.

-

Chromatography: Preparative HPLC is a powerful technique for isolating the compound. Ion-exchange chromatography can also be effective, taking advantage of the amino acid's charged groups.

-

Crystallization: Crystallization from a suitable solvent system can be used as a final purification step.

Biological Activity and Signaling Pathways

While the biological role of L-tyrosine as a precursor to catecholamine neurotransmitters is well-established, the specific functions of this compound are less understood. However, its structural similarity to L-DOPA and other catecholamine precursors suggests potential involvement in related pathways.

Potential Role in Neurotransmission

L-tyrosine is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine.[2][7][8] This pathway is critical for mood regulation, stress response, and cognitive function.[3][4]

Catecholamine Synthesis Pathway:

Caption: The established metabolic pathway for the synthesis of catecholamine neurotransmitters from L-tyrosine.

Given that this compound is an isomer of L-DOPA (3,4-dihydroxy-L-phenylalanine), it is plausible that it could interact with the enzymes in this pathway, potentially acting as a competitive inhibitor or a substrate analog. The presence of the D-enantiomer introduces another layer of complexity, as enzymes are often stereospecific. Further research is required to elucidate the precise interactions of this compound within this critical signaling cascade.

Synthesis

The synthesis of enantiomerically pure this compound can be challenging. Enzymatic synthesis methods are often preferred to achieve high stereoselectivity. One potential approach involves the use of phenylalanine ammonia-lyases (PALs) or engineered transaminases.

Conceptual Enzymatic Synthesis Workflow:

Caption: A conceptual workflow for the enzymatic synthesis of this compound.

Conclusion

This compound is a compound with intriguing chemical and potential biological properties. While some of its fundamental physicochemical characteristics have been determined, further experimental investigation is needed to fully characterize its solubility and optical properties. The development of robust and detailed synthesis and purification protocols will be crucial for enabling more in-depth biological studies. Understanding the interaction of this compound with key metabolic pathways, such as catecholamine synthesis, holds promise for future research in neuroscience and drug discovery. This guide serves as a foundational resource for scientists and researchers embarking on the study of this unique amino acid.

References

- 1. Wheat gluten protein and its impacts on wheat processing quality [journal.hep.com.cn]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. 2-hydroxy-3-phenyl-L-alanine | 7423-92-9 [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry of 2-Hydroxy-D-Phenylalanine

Abstract

This compound, also known as D-ortho-tyrosine (D-o-tyrosine), is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, the stereochemical purity of this compound is paramount for the synthesis of stereospecific pharmaceuticals, including peptide analogs and other complex molecules. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, chiral resolution, and quantitative analysis of this compound. It includes detailed experimental protocols for its preparation and enantiomeric separation, summarizes key quantitative data, and presents visual workflows to elucidate critical processes.

Introduction to this compound

This compound is a derivative of phenylalanine featuring a hydroxyl group at the ortho- (or 2-) position of the phenyl ring.[1] Its IUPAC name is (2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid.[2] The defining stereochemical feature is the (R)-configuration at the alpha-carbon (C2), which distinguishes it from its naturally occurring L-enantiomer. While L-amino acids are the primary constituents of proteins, D-amino acids play crucial roles in various biological processes and are key components in many pharmaceuticals, offering advantages such as increased metabolic stability and unique pharmacological profiles.[3][4] The synthesis and purification of enantiomerically pure this compound are therefore critical steps in the development of novel therapeutics.

Stereochemistry and Physicochemical Properties

The chirality of this compound originates from the single stereocenter at the α-carbon. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: 1. Amino group (-NH₂), 2. Carboxyl group (-COOH), 3. Benzyl group (-CH₂-C₆H₄OH), and 4. Hydrogen (-H). For the D-enantiomer, the spatial arrangement of these groups results in an (R) configuration.

Physicochemical Data

Quantitative characterization is essential for confirming the identity and purity of this compound.

| Property | Value / Description | Reference |

| IUPAC Name | (2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | [2] |

| Synonyms | D-o-Tyrosine, D-ortho-Tyrosine | [2] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| CAS Number | 24008-77-3 | [2] |

| Optical Rotation [α] | The specific rotation for D-phenylalanine is reported as +34.5° (c=1, H₂O).[5] Values for this compound may vary and must be determined experimentally. | [5] |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture of DL-2-hydroxyphenylalanine. Enzymatic resolution is a highly effective and widely used method.

Enzymatic Resolution of N-Acetyl-DL-2-hydroxyphenylalanine

This method leverages the stereospecificity of certain enzymes, such as D-acylase or D-aminoacylase, which selectively hydrolyze the N-acetyl group from the D-enantiomer, leaving the N-acetyl-L-enantiomer intact. The resulting free D-amino acid can then be separated from the unreacted acetylated L-form based on differences in their physicochemical properties, such as solubility.[6]

Chiral Separation and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and quantitative analysis of amino acid enantiomers.[7] The direct separation of this compound from its L-enantiomer requires a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral Stationary Phases (CSPs)

Several types of CSPs are effective for resolving amino acid enantiomers:

-

Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are particularly effective for underivatized amino acids, offering separation based on a combination of hydrogen bonding, ionic, and hydrophobic interactions.[8][9]

-

Polysaccharide-based Phases (e.g., Cellulose or Amylose derivatives): These CSPs are widely used but often require derivatization of the amino acid to enhance interaction and improve resolution.[10]

Derivatization

To improve chromatographic separation and detection sensitivity, amino acids can be derivatized. Common derivatizing agents include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Marfey's reagent, which react with the primary amine to form highly fluorescent or UV-active diastereomers that can be resolved on standard reversed-phase columns.[4][11][12]

Quantitative Data Summary

The following tables summarize quantitative data relevant to the synthesis and analysis of D-amino acids, based on established methods for similar compounds.

Table 1: Representative Yields for Enzymatic Resolution of N-Acetyl-DL-tyrosine This data for tyrosine serves as a proxy for the expected results for o-tyrosine.

| Step | Product | Typical Yield | Reference |

| Acetylation | N-Acetyl-DL-tyrosine | 94-96% | [6] |

| Resolution & Isolation | D-Tyrosine | ~80% (of theoretical max) | [5] |

Table 2: Representative Chiral HPLC Separation Parameters Conditions are generalized and require optimization for 2-hydroxyphenylalanine.

| Parameter | Description | Reference |

| Column | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) | [8] |

| Mobile Phase | Methanol/Water/Acid (e.g., Formic Acid) mixtures | [8] |

| Flow Rate | 0.5 - 1.0 mL/min | [9] |

| Detection | UV at 280 nm (for underivatized) or specific wavelength post-derivatization | [13] |

| Resolution (Rs) | > 1.5 is considered baseline separation | [14] |

Experimental Protocols

Protocol 1: Enzymatic Resolution of N-Acetyl-DL-2-hydroxyphenylalanine

This protocol is adapted from established methods for the resolution of DL-tyrosine.[6]

A. N-Acetylation of DL-2-hydroxyphenylalanine

-

Dissolution: In a suitable reaction vessel, dissolve DL-2-hydroxyphenylalanine (1.0 eq) and acetic acid (2.0 eq) in deionized water.

-

Reaction: Add acetic anhydride (1.0 eq) to the solution. Stir the mixture at 50-60 °C for 4-6 hours.

-

Workup: Cool the reaction to room temperature, then place in an ice-water bath for 1-2 hours to induce crystallization.

-

Isolation: Collect the N-Acetyl-DL-2-hydroxyphenylalanine precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. A typical yield is expected to be >90%.[6]

B. Enzymatic Hydrolysis and Separation

-

Substrate Preparation: Prepare a 0.5-1.0 M solution of the N-Acetyl-DL-2-hydroxyphenylalanine in deionized water, adjusting the pH to ~7.5 with a suitable base (e.g., NaOH or NH₄OH).

-

Enzymatic Reaction: Pass the solution through a column containing immobilized D-aminoacylase or incubate with the free enzyme under gentle agitation at 37 °C. Monitor the reaction for the formation of the free D-amino acid.

-

Separation: Upon completion, acidify the reaction mixture to a pH of ~5.5. The N-Acetyl-L-2-hydroxyphenylalanine is less soluble at this pH and will precipitate.

-

Isolation of D-enantiomer: Filter off the precipitated N-Acetyl-L-form. The filtrate contains the desired this compound. Concentrate the filtrate and crystallize the product, for example, by adding ethanol.

-

Purification: Recrystallize the crude this compound from a water/ethanol mixture to achieve high chemical and enantiomeric purity.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral separation method for 2-hydroxyphenylalanine enantiomers.[8][9]

-

Sample Preparation: Prepare a stock solution of the sample (containing D- and/or L-2-hydroxyphenylalanine) at 1 mg/mL in the mobile phase. Dilute to a working concentration (e.g., 10-50 µg/mL). Filter the final solution through a 0.45 µm syringe filter.

-

HPLC System and Conditions:

-

HPLC System: Standard HPLC with UV or Fluorescence detector.

-

Column: Astec CHIROBIOTIC T (or equivalent teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: An isocratic mixture of Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal ratio must be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 5-10 µL.

-

Detection: UV at 275-280 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers by running standards of each if available. Typically, the D-enantiomer has a different retention time than the L-enantiomer on a chiral column.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the D- and L-forms: % ee = [(A_D - A_L) / (A_D + A_L)] x 100

-

Conclusion

The stereochemistry of this compound is a critical determinant of its function and application in drug development. Its synthesis in an enantiomerically pure form is achievable through robust methods like enzymatic resolution. The accurate determination of its stereochemical purity relies on advanced analytical techniques, primarily chiral HPLC. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers and scientists working with this valuable chiral building block, facilitating the development of novel, stereochemically defined pharmaceutical agents.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. This compound | C9H11NO3 | CID 6950576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]

- 6. CN1900298A - Method for preparing D-tyrosine by enzyme method - Google Patents [patents.google.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. omlc.org [omlc.org]

- 14. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Conversion of D-Phenylalanine to 2-Hydroxy-D-Phenylalanine: Current Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

The synthesis of non-canonical amino acids, such as 2-Hydroxy-D-Phenylalanine (o-Tyrosine), is of significant interest in drug discovery and development due to their potential to enhance the therapeutic properties of peptides and small molecules. This technical guide provides an in-depth exploration of the enzymatic strategies for the conversion of D-phenylalanine to this compound. While a direct, single-step enzymatic conversion is not yet well-established, this document outlines the current challenges, explores potential enzymatic and chemoenzymatic pathways, and provides detailed experimental protocols for relevant biocatalytic systems.

The Challenge: Stereoselectivity and Regioselectivity in Phenylalanine Hydroxylation

The primary challenge in the direct enzymatic conversion of D-phenylalanine to this compound lies in overcoming the inherent stereospecificity and regioselectivity of known hydroxylating enzymes. Aromatic amino acid hydroxylases (AAAHs), the main family of enzymes responsible for phenylalanine hydroxylation, typically exhibit high fidelity for L-amino acids and a strong preference for hydroxylation at the para- (4-) position of the phenyl ring.

Candidate Enzyme Families for D-Phenylalanine Hydroxylation

While a dedicated enzyme for the ortho-hydroxylation of D-phenylalanine has not been characterized, two main enzyme families present promising starting points for biocatalyst development: Aromatic Amino Acid Hydroxylases and Cytochrome P450 Monooxygenases.

Aromatic Amino Acid Hydroxylases (AAAHs)

The family of biopterin-dependent aromatic amino acid hydroxylases includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] These non-heme iron enzymes utilize tetrahydrobiopterin (BH4) and molecular oxygen to hydroxylate their respective aromatic amino acid substrates.[2][3]

Mechanism of Phenylalanine Hydroxylase (PAH):

The catalytic cycle of PAH serves as a model for AAAHs and involves the following key steps[3]:

-

Substrate and Cofactor Binding: L-phenylalanine and the cofactor tetrahydrobiopterin (BH4) bind to the active site of the enzyme, which contains a ferrous iron (Fe(II)) center.

-

Oxygen Activation: Molecular oxygen binds to the Fe(II) center, forming a transient intermediate.

-

Formation of the Ferryl-Oxo Intermediate: The O-O bond is cleaved, leading to the formation of a highly reactive ferryl-oxo (Fe(IV)=O) species and the conversion of BH4 to 4a-hydroxytetrahydrobiopterin.

-

Aromatic Hydroxylation: The Fe(IV)=O intermediate attacks the aromatic ring of phenylalanine, leading to the formation of a cationic intermediate. This is followed by a rearrangement (the NIH shift) to yield the hydroxylated product, L-tyrosine (4-hydroxyphenylalanine).

-

Cofactor Regeneration: The 4a-hydroxytetrahydrobiopterin is dehydrated and then reduced back to BH4 to complete the catalytic cycle.

Caption: Catalytic cycle of Phenylalanine Hydroxylase (PAH).

While wild-type AAAHs are not suitable for the direct conversion of D-phenylalanine to this compound, their catalytic machinery can be a target for protein engineering to alter both stereoselectivity and regioselectivity.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450s are a large and diverse family of heme-containing monooxygenases that catalyze a wide range of oxidative reactions, including the hydroxylation of aromatic compounds.[4][5] P450s are known for their broad substrate scope and their ability to be engineered for specific applications.[6]

The catalytic cycle of P450s also involves the formation of a high-valent iron-oxo species responsible for the hydroxylation. A key advantage of P450s is their adaptability, which makes them prime candidates for directed evolution to achieve novel catalytic functions, including the ortho-hydroxylation of non-native substrates like D-phenylalanine.

Proposed Biosynthetic Strategies

Given the absence of a known native enzyme for the desired conversion, two primary strategies are proposed: the engineering of existing enzymes and the development of multi-enzyme cascade reactions.

Strategy 1: Directed Evolution of an Aromatic Hydroxylase

Directed evolution can be employed to re-engineer an existing hydroxylase, such as a bacterial P450, to accept D-phenylalanine as a substrate and favor hydroxylation at the ortho-position. This strategy involves iterative rounds of mutagenesis and screening.

Caption: Workflow for directed evolution of a hydroxylase.

Strategy 2: Chemoenzymatic Cascade Reaction

A multi-step chemoenzymatic cascade can be designed to circumvent the challenges of a single-step conversion. This approach would involve the initial conversion of D-phenylalanine to an intermediate that is more amenable to ortho-hydroxylation.

Caption: A proposed chemoenzymatic cascade for the synthesis of this compound.

This cascade would involve:

-

Oxidative Deamination: A D-amino acid oxidase (DAAO) converts D-phenylalanine to phenylpyruvic acid.[7]

-

ortho-Hydroxylation: An engineered hydroxylase (e.g., a P450) or a chemical catalyst hydroxylates phenylpyruvic acid at the ortho-position to form 2-hydroxyphenylpyruvic acid.

-

Reductive Amination: A D-aminotransferase stereoselectively converts 2-hydroxyphenylpyruvic acid to this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the expression, purification, and activity assessment of candidate enzymes for the proposed strategies.

Protocol for Expression and Purification of a His-tagged P450 Enzyme

-

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the gene for the His-tagged P450 enzyme.

-

Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of Terrific Broth.

-

Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Cool the culture to 18-25°C and induce protein expression with IPTG (e.g., 0.5 mM). Supplement the medium with a heme precursor like δ-aminolevulinic acid.

-

Harvesting: Incubate for 16-24 hours at the lower temperature with shaking. Harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Sonicate the suspension on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Buffer Exchange: Desalt the eluted protein into a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

General Protocol for an Enzymatic Hydroxylation Reaction

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Components:

-

Purified hydroxylase enzyme (e.g., 1-10 µM)

-

D-phenylalanine (substrate, e.g., 1-10 mM)

-

A cofactor regeneration system (e.g., for P450s, this would include a reductase partner, NAD(P)H, and an NAD(P)H regeneration system like glucose-6-phosphate dehydrogenase and glucose-6-phosphate).

-

-

Initiation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes. Initiate the reaction by adding the final component (e.g., NAD(P)H).

-

Incubation: Incubate the reaction for a set period (e.g., 1-24 hours) with shaking.

-

Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of ice-cold acetonitrile or by boiling.

-

Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for product formation using HPLC.

Protocol for D-Amino Acid Oxidase (DAAO) Reaction

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM sodium pyrophosphate buffer, pH 8.3).

-

Components:

-

DAAO enzyme (commercially available or purified)

-

D-phenylalanine (substrate, e.g., 10-50 mM)

-

FAD (cofactor, if not pre-bound, e.g., 10 µM)

-

Catalase (to decompose the hydrogen peroxide byproduct)

-

-

Initiation and Incubation: Initiate the reaction by adding the DAAO enzyme. Incubate at the optimal temperature (e.g., 37°C) with vigorous shaking to ensure sufficient oxygen supply.

-

Monitoring and Analysis: Monitor the formation of phenylpyruvic acid by HPLC.

Analytical Method: HPLC for Product Detection

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm, and 275 nm) to monitor the substrate and potential products. A fluorescence detector can also be used for higher sensitivity of the hydroxylated products.

-

Quantification: Use a standard curve of authentic this compound to quantify the product. Chiral HPLC may be necessary to confirm the stereochemistry of the product.

Quantitative Data

As a direct enzymatic conversion is not well-documented, the following tables provide representative kinetic data for L-phenylalanine hydroxylation by wild-type enzymes and hypothetical target parameters for an engineered enzyme capable of D-phenylalanine ortho-hydroxylation.

Table 1: Kinetic Parameters of Wild-Type Phenylalanine Hydroxylase for L-Phenylalanine

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) |

| Human PAH | L-Phenylalanine | 100 - 300 | 2 - 7 |

| Rat PAH | L-Phenylalanine | 150 - 400 | 5 - 10 |

Note: Data are approximate and can vary based on experimental conditions.

Table 2: Hypothetical Target Kinetic Parameters for an Engineered D-Phenylalanine 2-Hydroxylase

| Parameter | Target Value | Rationale |

| Substrate | D-Phenylalanine | Desired substrate specificity |

| Product | This compound | Desired regioselectivity |

| Km for D-Phe | < 500 µM | High affinity for the target substrate |

| kcat | > 1 s-1 | Efficient catalytic turnover for practical synthesis |

| Regioselectivity | > 95% ortho | High selectivity for the desired product isomer |

| Enantioselectivity | > 99% ee | Production of a single enantiomer |

Conclusion and Future Outlook

The enzymatic synthesis of this compound from D-phenylalanine represents a significant challenge due to the inherent substrate and regioselectivity of known hydroxylases. However, the advancement of protein engineering techniques, particularly directed evolution, offers a promising avenue for the development of novel biocatalysts with the desired activity. Chemoenzymatic cascade reactions also present a viable alternative strategy. Future research should focus on high-throughput screening methods to identify suitable enzyme scaffolds and the application of rational design and directed evolution to tailor their active sites for the specific requirements of D-phenylalanine ortho-hydroxylation. The successful development of such an enzymatic route would provide a sustainable and efficient method for the production of this valuable non-canonical amino acid for applications in the pharmaceutical and biotechnology industries.

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 3. Characterization of phenylalanine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic hydroxylation of aromatic compounds | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide on the Structural Elucidation of D-o-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural elucidation of D-o-Tyrosine. Given the relative scarcity of published data for this specific isomer compared to its para counterpart (D-Tyrosine) and the more common L-Tyrosine, this document synthesizes available information on closely related compounds to present a complete analytical picture. It covers spectroscopic techniques (NMR, Mass Spectrometry, FTIR), X-ray crystallography, and chromatographic methods for chiral separation. Detailed experimental protocols are provided for key analytical techniques. Furthermore, this guide includes visualizations of the structural elucidation workflow and a representative D-amino acid signaling pathway to contextualize the biological relevance of D-amino acids like D-o-Tyrosine.

Introduction

D-o-Tyrosine (D-ortho-Tyrosine) is one of the three positional isomers of Tyrosine, with the hydroxyl group at the ortho position of the phenyl ring. Like other D-amino acids, it is less common in nature than its L-enantiomer but holds significant interest in various fields, including pharmacology and drug development, due to its potential for increased metabolic stability and unique biological activities. The precise structural characterization of D-o-Tyrosine is fundamental for understanding its chemical properties, biological functions, and for its application in the synthesis of novel peptides and pharmaceuticals. This guide outlines the essential analytical techniques employed for its structural elucidation.

Physicochemical Properties

The fundamental physical and chemical properties of a molecule are the first step in its characterization. While specific experimental data for D-o-Tyrosine is limited, the properties can be inferred from its isomers.

| Property | Value (for Tyrosine Isomers) | Reference/Note |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White crystalline powder | General observation for amino acids |

| Melting Point | Decomposes at high temperatures | [2] |

| Solubility | Sparingly soluble in water; soluble in dilute acids and bases | [2] |

| Isoelectric Point (pI) | ~5.5 | Estimated based on structure |

| Optical Rotation [α]D | Expected to be equal in magnitude but opposite in sign to L-o-Tyrosine | Theoretical principle |

Spectroscopic Analysis

Spectroscopic methods are indispensable for determining the molecular structure by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (for DL-o-Tyrosine in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.11 | m | Aromatic H |

| 7.06 | m | Aromatic H |

| 6.73 | m | Aromatic H |

| 6.71 | m | Aromatic H |

| 3.43 | m | α-H |

| 3.09 | dd | β-H |

| 2.77 | dd | β-H |

| Data sourced from a representative spectrum of DL-o-Tyrosine[3]. |

¹³C NMR Spectral Data (Expected for o-Tyrosine)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxyl) |

| ~155 | C-OH (Aromatic) |

| ~130-115 | Aromatic Carbons |

| ~125 | Quaternary Aromatic Carbon |

| ~56 | α-C |

| ~37 | β-C |

| Expected chemical shifts are based on general values for substituted amino acids and related tyrosine isomers[4][5][6]. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. The mass spectrum is expected to be identical for both D- and L-o-Tyrosine.

Key Fragmentation Data (Electron Ionization - EI) for Tyrosine Isomers

| m/z | Ion | Proposed Fragment |

| 181 | [M]⁺ | Molecular Ion |

| 136 | [M - COOH]⁺ | Loss of the carboxyl group |

| 107 | [C₇H₇O]⁺ | Benzylic cation resulting from cleavage of the Cα-Cβ bond |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Fragmentation patterns are based on general principles and data for tyrosine isomers[7][8]. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FTIR spectrum for D-o-Tyrosine is expected to be identical to that of L-o-Tyrosine.

Characteristic FTIR Absorption Bands for Tyrosine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 | O-H and N-H stretch | Phenolic -OH, Carboxylic acid -OH, Amino -NH₂ |

| ~3030 | C-H stretch | Aromatic C-H |

| ~1735 | C=O stretch | Carboxylic acid C=O |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1515 | N-H bend | Amino group |

| ~1240 | C-O stretch | Phenolic C-O |

| Data is representative for tyrosine and its derivatives[9][10][11][12]. |

Crystallographic and Chromatographic Analysis

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While crystal structures for various polymorphs of L-Tyrosine have been determined, specific crystallographic data for D-o-Tyrosine is not widely published. The analysis would yield precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center. The unit cell parameters for D-o-Tyrosine would be identical to those of L-o-Tyrosine, but it would crystallize in a space group that reflects its opposite chirality or in a centrosymmetric space group if it forms a racemic crystal with the L-enantiomer[13][14].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of D-o-Tyrosine. This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.

Typical Chiral HPLC Parameters for Tyrosine Enantiomers

| Parameter | Description |

| Column | Chiral stationary phase (e.g., Crown ether-based, Teicoplanin-based)[15][16] |

| Mobile Phase | A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, often with an acidic modifier (e.g., trifluoroacetic acid)[17][18] |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV-Vis at ~274 nm (due to the aromatic ring) |

| Expected Result | Baseline separation of D-o-Tyrosine and L-o-Tyrosine peaks. |

Mandatory Visualizations

Experimental and Logical Workflows

The structural elucidation of a chiral molecule like D-o-Tyrosine follows a systematic workflow, integrating various analytical techniques to build a complete structural picture.

Relevant Biological Signaling Pathway

While a specific signaling pathway for D-o-Tyrosine is not well-defined, the signaling of D-serine, another D-amino acid, provides a well-studied representative model for the biological relevance of such molecules, particularly in the central nervous system. This pathway involves the synthesis of the D-amino acid, its action as a co-agonist at the NMDA receptor, and its subsequent degradation.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified D-o-Tyrosine in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or D₂O with a pH adjustment). For D₂O, lyophilize the sample from D₂O once to exchange labile protons.

-

¹H NMR Acquisition:

-